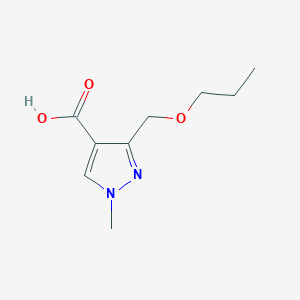

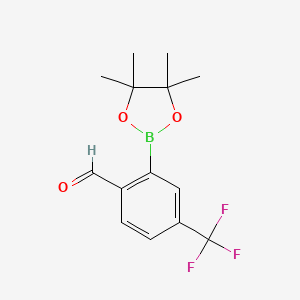

![molecular formula C16H16F3N3 B2877776 N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide CAS No. 338760-70-6](/img/structure/B2877776.png)

N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a topic of interest in recent years . The trifluoromethyl group is strongly electron-withdrawing, which can provide many advantages such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .Chemical Reactions Analysis

Trifluoromethyl probes are a preferred form of NMR tag for 19F NMR studies of proteins, given their three-fold (or more) amplification in the signal-to-noise ratio resulting from three equivalent nuclei and the fact that fast methyl rotation further averages the chemical shift anisotropy (CSA) .Applications De Recherche Scientifique

Agrochemicals

TFMP derivatives have been widely used in the agrochemical industry . They are key structural motifs in active ingredients that protect crops from pests . The introduction of the TFMP moiety into agrochemical compounds has led to the development of more than 20 new TFMP-containing agrochemicals with ISO common names . The unique properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of these compounds, making them effective in crop protection.

Pharmaceutical Industry

In the pharmaceutical sector , several TFMP derivatives have been approved for market use. These compounds are part of both pharmaceutical and veterinary products . The TFMP derivatives are undergoing clinical trials, indicating their potential in developing new medications. Their distinctive properties due to the fluorine content are believed to enhance biological activity and physical properties of the drugs .

Antimicrobial Agents

Research has shown that TFMP derivatives can be potent growth inhibitors of drug-resistant bacteria . Novel pyrazole derivatives containing the TFMP structure have been synthesized and found to be effective against MRSA and other resistant strains. These compounds offer a promising avenue for the development of new antibiotics to combat the growing issue of antibiotic resistance .

Synthesis of Intermediates

TFMP derivatives are used as intermediates in the synthesis of various compounds. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is a highly demanded chemical intermediate for several crop-protection products . The methods of synthesizing such intermediates are crucial for the production of a wide range of TFMP-based products.

Development of Functional Materials

The unique characteristics of TFMP derivatives make them suitable for the development of functional materials . These materials have applications in various fields, including electronics and material science, where the properties of fluorine atoms can be exploited to enhance performance .

Vapor-Phase Reactions

TFMP derivatives play a role in vapor-phase reactions due to their physicochemical properties. These reactions are significant in the chemical industry for the production of various compounds, and TFMP derivatives can be key components in these processes .

Orientations Futures

The future directions of research involving “N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide” and similar compounds are promising. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are expected to lead to many novel applications in the future .

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a common mechanism for compounds with a trifluoromethyl group . This process could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The trifluoromethyl group’s influence on pharmaceuticals and agrochemicals suggests that it may interact with various biochemical pathways .

Result of Action

The trifluoromethyl group’s impact on pharmaceuticals and agrochemicals suggests that it may have significant molecular and cellular effects .

Propriétés

IUPAC Name |

N'-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3/c1-11(2)21-15(12-6-8-20-9-7-12)22-14-5-3-4-13(10-14)16(17,18)19/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBVLOLKOWPFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC=NC=C1)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2877695.png)

![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)

![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)

![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)

![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)